

# Domainex: Pioneering Drug Discovery in Oncology and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Domainex  |           |  |  |
| Cat. No.:            | B10815363 | Get Quote |  |  |

A Technical Guide to Core Expertise and Innovative Platforms

For Researchers, Scientists, and Drug Development Professionals

**Domainex** is a distinguished integrated drug discovery partner, empowering biopharmaceutical innovation through a science-led approach. With a significant track record of advancing client projects from target identification to clinical candidate nomination, **Domainex** has cultivated deep expertise in the complex fields of oncology and inflammatory diseases. This guide provides a technical overview of **Domainex**'s core competencies, highlighting key programs, proprietary technology platforms, and the robust experimental methodologies that underpin their success.

# **Core Drug Discovery Capabilities**

**Domainex** offers a comprehensive suite of services, seamlessly integrating computational chemistry, medicinal chemistry, structural biology, and assay biology to accelerate drug discovery pipelines.[1][2] Their multidisciplinary teams of experienced scientists, a majority of whom hold PhDs, leverage cutting-edge technologies to tackle challenging drug targets.[2][3] The company's scientists are named as inventors on over 150 patents, a testament to their innovative contributions to medicines research.[2][3]

At the heart of their hit identification strategies are two proprietary platforms:



- LeadBuilder™: A virtual screening platform that utilizes a curated database of approximately
   1.5 million lead-like compounds.[4][5] This approach has a success rate of over 90% in
   identifying high-quality chemical starting points for a diverse range of targets, including
   kinases, protein-protein interactions, and enzymes.[5]
- FragmentBuilder™: A fragment-based drug discovery (FBDD) platform that employs techniques such as MicroScale Thermophoresis (MST) and Grating-Coupled Interferometry (GCI) to screen a diverse fragment library.[6][7] This platform is particularly effective for identifying novel binding modes and developing potent leads for challenging targets.[6]

# **Expertise in Oncology**

**Domainex** has a proven history of success in oncology drug discovery, having delivered multiple clinical and preclinical candidates.[8] Their expertise spans well-established target classes like kinases to more novel areas such as epigenetics and protein-protein interactions (PPIs).[8]

# **Tankyrase Inhibitors for Wnt Pathway Dysregulation**

Tankyrase, a member of the PARP enzyme family, is a key regulator of the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[9] **Domainex** utilized its LeadBuilder platform to identify potent and selective Tankyrase inhibitors.

Quantitative Data: Tankyrase Inhibitor Program

| Compound                   | Tankyrase IC50 | Wnt Reporter | Cell Inhibition SF50 |
|----------------------------|----------------|--------------|----------------------|
| Example                    |                | Assay IC50   | (APC-null)           |
| Isoquinolone<br>Derivative | 13 nM          | 61 nM        | 80 nM                |

Data sourced from **Domainex** Integrated Drug Discovery Services Brochure.[4]

#### **Experimental Protocols:**

• LeadBuilder Virtual Screening: A homology model of Tankyrase in an open conformation was built based on the crystal structure of PARP1. This model was used to screen a database of

## Foundational & Exploratory





- ~1.5 million commercially available compounds, from which ~1000 were selected for wet screening.[4]
- Tankyrase Enzyme Assay: A biochemical assay was used to screen the virtual hits, with 59 compounds identified showing >75% inhibition at 10μM or less.[9]
- Wnt Reporter Cell Assay: A cellular assay was used to confirm the on-target activity of the inhibitors in a pathway-relevant context, with lead compounds demonstrating IC50 values of less than 100 nM.[4]
- APC-null Tumour Xenograft Model: Lead compounds were shown to inhibit the growth of APC-null tumour xenografts in mice, demonstrating in vivo efficacy.[4]

Signaling Pathway: Wnt Signaling Inhibition by Tankyrase Inhibitors





Click to download full resolution via product page



Caption: Wnt signaling pathway and the mechanism of action of **Domainex**'s Tankyrase inhibitors.

# **G9a Inhibitors for Epigenetic Regulation in Cancer**

The lysine methyltransferase G9a is an epigenetic modifier that plays a role in carcinogenesis by repressing tumor suppressor genes.[8] **Domainex** has developed potent and selective inhibitors of G9a.

Quantitative Data: G9a Inhibitor Program

A lead compound from this program demonstrated single-agent efficacy in a tumour xenograft mouse model and the ability to resensitize tumour cells to tamoxifen.[8]

#### **Experimental Protocols:**

- LeadBuilder Virtual Screen: An in-house crystal structure of a G9a-substrate peptide complex was used to design a virtual screen, from which 1200 compounds were selected for testing.[8]
- AlphaScreen Biochemical Assay: An AlphaScreen assay was developed to screen the selected compounds, resulting in the identification of eight confirmed hits.[8]

## **RAS-Effector Protein-Protein Interaction (PPI) Inhibitors**

Mutations in RAS genes are prevalent in a significant portion of human cancers, making the inhibition of RAS-effector protein interactions a highly sought-after therapeutic strategy.[8] In collaboration with the University of Oxford, **Domainex** has developed novel inhibitors of the RAS-effector PPI.[10]

#### **Experimental Protocols:**

- Fragment-Based Drug Design (FBDD): Fragment hits that selectively bind to the active,
   GTP-bound form of RAS were identified from a fragment library screen.[11]
- Structure-Guided Drug Design: X-ray crystallography was used to determine the binding mode of fragment hits, guiding the medicinal chemistry effort to develop more potent lead molecules.[11]



Cellular Assays: The lead compounds were shown to inhibit the PPI between RAS and its
effector proteins and reduce tumour cell viability in cellular assays.[11]

Experimental Workflow: RAS-Effector PPI Inhibitor Discovery



Click to download full resolution via product page

Caption: Workflow for the discovery of RAS-effector PPI inhibitors.

# **Expertise in Inflammatory Diseases**

**Domainex** possesses extensive expertise in inflammatory biology and has developed a suite of cellular assays to measure the effects of novel drugs on inflammatory cells.[12] Their research in this area has led to the development of promising clinical candidates for a range of inflammatory conditions.

## **TBK1/IKKε Inhibitors for Interferonopathies**

TANK-binding kinase 1 (TBK1) and I $\kappa$ B kinase  $\epsilon$  (IKK $\epsilon$ ) are key kinases in the signaling pathways that lead to the production of type I interferons, which are implicated in autoimmune diseases known as interferonopathies, such as systemic lupus erythematosus (SLE).[13] **Domainex** has developed a preclinical drug candidate, DMXD-011, which is a first-in-class, orally bioavailable, and highly selective inhibitor of TBK1 and IKK $\epsilon$ .[14]

Quantitative Data: DMXD-011 Preclinical Studies

DMXD-011 has demonstrated efficacy in animal models of lupus and rheumatoid arthritis without evidence of side effects or toxicity.[14] In ex-vivo studies using blood samples from patients with various interferonopathies, DMXD-011 showed a strong dose-dependent reduction in the expression of inflammatory biomarkers.[14]

**Experimental Protocols:** 

## Foundational & Exploratory





- HTRF Biochemical Assay: A high-throughput biochemical assay was used for the initial fragment screening to identify hits against IKKɛ.[13]
- Ex-vivo Human Blood Assay: Blood samples from patients with interferonopathies were stimulated to mimic a disease flare-up, and the effect of DMXD-011 on the levels of inflammatory biomarkers was measured.[14]
- In Vivo Inflammation Models: The efficacy of orally-delivered TBK1/IKKε inhibitors was demonstrated in lipopolysaccharide (LPS) challenge models, where they inhibited the expression of pro-inflammatory cytokines such as TNF-alpha, RANTES, IL-1-beta, and IL-6 for at least 20 hours.[15]

Signaling Pathway: Inhibition of Type I Interferon Production by DMXD-011





Click to download full resolution via product page



Caption: Inhibition of the TBK1/IKKε pathway by DMXD-011 to reduce Type I Interferon production.

## Conclusion

**Domainex** stands at the forefront of drug discovery in oncology and inflammatory diseases, driven by a combination of deep scientific expertise, innovative technology platforms, and a collaborative approach. The case studies and data presented in this guide offer a glimpse into their capabilities to tackle complex biological challenges and deliver novel therapeutic candidates. For researchers and drug development professionals seeking a dedicated and experienced partner, **Domainex** offers a comprehensive and integrated solution to accelerate the journey from concept to clinic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. domainex.co.uk [domainex.co.uk]
- 2. domainex.co.uk [domainex.co.uk]
- 3. Drug Discovery Services | Enrich Your Medicines Pipeline | Domainex [domainex.co.uk]
- 4. domainex.co.uk [domainex.co.uk]
- 5. High-Hit-Rate Virtual Screening | LeadBuilder | Domainex [domainex.co.uk]
- 6. Fragment-Based Drug Discovery, FBDD | FragmentBuilder | Domainex [domainex.co.uk]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Oncology | Cancer Drug Discovery | Domainex [domainex.co.uk]
- 9. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 10. New class protein-protein interaction inhibitors | Domainex [domainex.co.uk]
- 11. RAS Inhibitors | Fragment-Based Drug Design | Domainex [domainex.co.uk]
- 12. Inflammatory Diseases | Anti-Inflammatory Drugs | Domainex [domainex.co.uk]



- 13. TBK1 and IKKɛ Inhibitors | Inflammatory Disease Treatments | Domainex [domainex.co.uk]
- 14. Anti-inflammatory drug candidate DMXD-011 shows efficacy in ex-vivo human studies | Domainex [domainex.co.uk]
- 15. Domainex programme shows great promise for the treatment of inflammatory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) | Domainex [domainex.co.uk]
- To cite this document: BenchChem. [Domainex: Pioneering Drug Discovery in Oncology and Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815363#domainex-expertise-in-oncology-and-inflammatory-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com